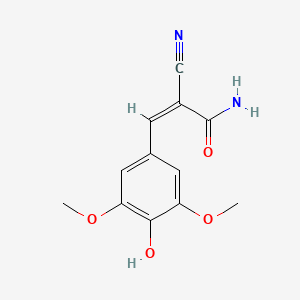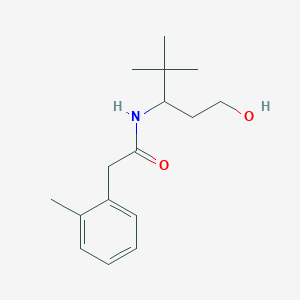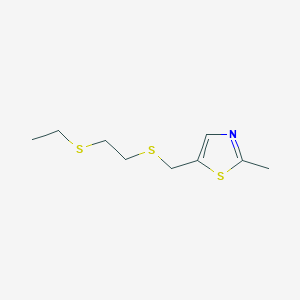
(2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide, also known as AG-490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the tyrphostin family of compounds, which are known to inhibit tyrosine kinase activity. AG-490 has been shown to have a wide range of biological effects, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mécanisme D'action
(2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the kinase domain. The compound has been shown to inhibit the activity of several tyrosine kinases, including JAK2, JAK3, and EGFR. By inhibiting the activity of these kinases, this compound prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth, proliferation, and survival.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of several cancer cell lines by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have anti-viral properties by inhibiting the replication of several viruses, including HIV and hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
(2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has several advantages for lab experiments, including its low molecular weight, high solubility, and ease of synthesis. The compound has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are some limitations to the use of this compound in lab experiments. The compound has been shown to inhibit the activity of several tyrosine kinases, which may lead to off-target effects. In addition, the compound may have limited efficacy in vivo due to its poor pharmacokinetic properties.
Orientations Futures
There are several future directions for research on (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide. One area of research is the development of more potent and selective inhibitors of tyrosine kinases. Another area of research is the identification of biomarkers that can predict the response to this compound treatment. In addition, the use of this compound in combination with other drugs or therapies may enhance its efficacy in the treatment of cancer, inflammation, and viral infections. Finally, the development of this compound derivatives with improved pharmacokinetic properties may increase its therapeutic potential.
Méthodes De Synthèse
The synthesis of (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide involves several steps, including the preparation of 4-hydroxy-3,5-dimethoxyphenylacetonitrile, which is then reacted with 2-bromo-2-methylpropionic acid to form the intermediate compound. This intermediate is then reacted with hydroxylamine hydrochloride to form the final product, this compound. The synthesis of this compound has been described in detail in several research articles, and the compound has been synthesized using various methods.
Applications De Recherche Scientifique
(2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. The compound has been shown to inhibit the activity of several tyrosine kinases, including JAK2, JAK3, and EGFR. This compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have anti-viral properties by inhibiting the replication of several viruses, including HIV and hepatitis B virus.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-9-4-7(3-8(6-13)12(14)16)5-10(18-2)11(9)15/h3-5,15H,1-2H3,(H2,14,16)/b8-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMNQBCKMPTUFK-BAQGIRSFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C(/C#N)\C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B7635797.png)




![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)



![2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B7635866.png)


![N-[3-[(E)-2-pyridin-2-ylethenyl]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7635887.png)
